molecular formula C11H15NO3 B13513309 Ethyl 3-(1-amino-2-hydroxyethyl)benzoate CAS No. 209963-06-4

Ethyl 3-(1-amino-2-hydroxyethyl)benzoate

Cat. No.: B13513309
CAS No.: 209963-06-4
M. Wt: 209.24 g/mol
InChI Key: UHAPQLVGVBKWCW-UHFFFAOYSA-N
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Description

Ethyl 3-(1-amino-2-hydroxyethyl)benzoate is a chemical compound with a unique molecular structure that includes an ethyl ester group, an amino group, and a hydroxyethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-amino-2-hydroxyethyl)benzoate typically involves the esterification of 3-(1-amino-2-hydroxyethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-amino-2-hydroxyethyl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(1-amino-2-hydroxyethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(1-amino-2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Ethyl 3-aminobenzoate
  • Ethyl 3-hydroxybenzoate

Uniqueness

Ethyl 3-(1-amino-2-hydroxyethyl)benzoate is unique due to the presence of both an amino and a hydroxyethyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological systems in more diverse ways compared to similar compounds .

Properties

CAS No.

209963-06-4

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 3-(1-amino-2-hydroxyethyl)benzoate

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)9-5-3-4-8(6-9)10(12)7-13/h3-6,10,13H,2,7,12H2,1H3

InChI Key

UHAPQLVGVBKWCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(CO)N

Origin of Product

United States

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